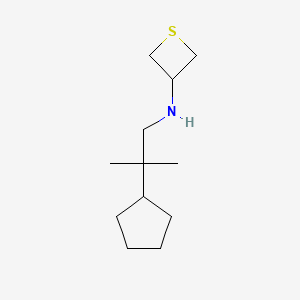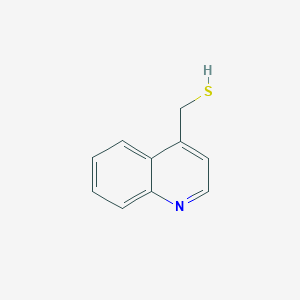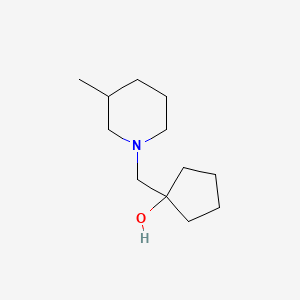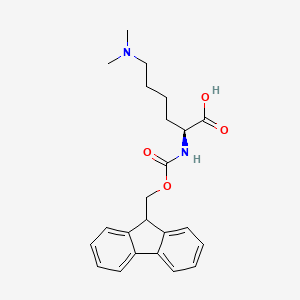
Fmoc-Lys(Me2)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Lys(Me2)-OH, also known as N-(9-fluorenylmethoxycarbonyl)-N,N-dimethyl-L-lysine, is a derivative of lysine, an essential amino acid. This compound is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a protecting group for the amino group, allowing for the stepwise construction of peptides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(Me2)-OH typically involves the protection of the lysine amino group with the Fmoc group. This is achieved through a reaction with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as diisopropylethylamine (DIPEA). The dimethylation of the lysine side chain is carried out using formaldehyde and a reducing agent like sodium cyanoborohydride .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The use of solid-phase synthesis allows for efficient separation of intermediates and minimizes the need for extensive purification steps .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-Lys(Me2)-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using piperidine, revealing the free amino group for further peptide coupling.
Coupling Reactions: The free amino group can react with activated carboxyl groups of other amino acids to form peptide bonds.
Substitution Reactions: The dimethylated lysine side chain can participate in substitution reactions, although this is less common.
Common Reagents and Conditions
Major Products Formed
The primary products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions .
Wissenschaftliche Forschungsanwendungen
Chemistry
Fmoc-Lys(Me2)-OH is extensively used in the synthesis of complex peptides and proteins. Its incorporation into peptide sequences allows for the study of protein-protein interactions and the development of peptide-based drugs .
Biology
In biological research, this compound is used to create peptides that can act as enzyme substrates or inhibitors. These peptides are valuable tools for studying enzyme kinetics and mechanisms .
Medicine
The compound is used in the development of therapeutic peptides, which can target specific proteins involved in diseases. This has applications in cancer therapy, infectious diseases, and metabolic disorders .
Industry
This compound is used in the production of peptide-based materials, such as hydrogels, which have applications in drug delivery and tissue engineering .
Wirkmechanismus
The mechanism of action of Fmoc-Lys(Me2)-OH in peptide synthesis involves the protection and deprotection of the amino group, allowing for the stepwise assembly of peptides. The Fmoc group protects the amino group during coupling reactions and is removed to reveal the free amino group for subsequent reactions . The dimethylated lysine side chain can influence the peptide’s conformation and interactions, affecting its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Lys(ivDde)-OH: This variant has an ivDde protecting group on the lysine side chain, allowing for orthogonal deprotection and selective modification.
Fmoc-Lys(5-Fam)-OH: This compound includes a fluorescent group, making it useful for studying peptide interactions and localization.
Uniqueness
Fmoc-Lys(Me2)-OH is unique due to its dimethylated lysine side chain, which can enhance the hydrophobicity and stability of peptides. This modification can influence the peptide’s biological activity and interactions, making it a valuable tool in peptide research and development .
Eigenschaften
Molekularformel |
C23H28N2O4 |
|---|---|
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
(2S)-6-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C23H28N2O4/c1-25(2)14-8-7-13-21(22(26)27)24-23(28)29-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,20-21H,7-8,13-15H2,1-2H3,(H,24,28)(H,26,27)/t21-/m0/s1 |
InChI-Schlüssel |
DCFIJZOUZZCQOO-NRFANRHFSA-N |
Isomerische SMILES |
CN(C)CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Kanonische SMILES |
CN(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


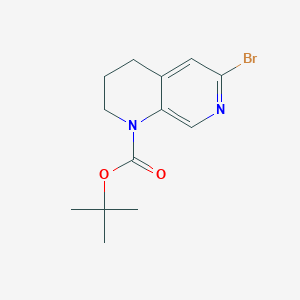
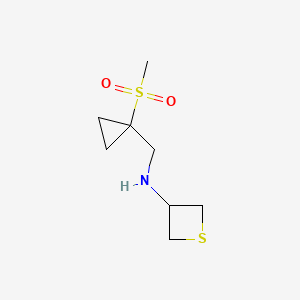
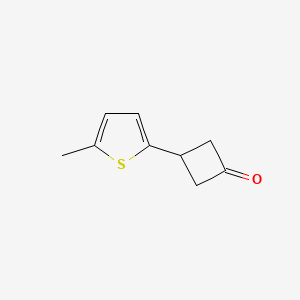

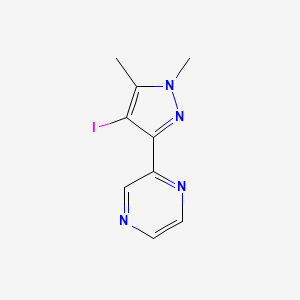
![(1,9-Dioxaspiro[5.5]undecan-4-yl)methanamine](/img/structure/B13326828.png)
![2-Amino-1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol](/img/structure/B13326834.png)
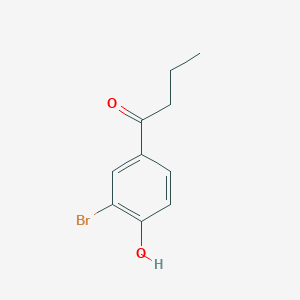
![[5-(Butan-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13326845.png)

